2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Historical Development and Academic Significance
The pyrido[1,2-a]pyrimidin-4-one scaffold was first reported in the mid-20th century as part of efforts to synthesize fused heterocycles with enhanced bioactivity. Early work focused on thermal cyclization methods, such as the condensation of 2-aminopyridines with malonate derivatives, which laid the foundation for later innovations. The discovery of risperidone, a 4H-pyrido[1,2-a]pyrimidin-4-one derivative with antipsychotic properties, marked a turning point in the 1990s, driving interest in this scaffold for central nervous system therapeutics.
Academic interest intensified in the 2010s with the development of cross-coupling and C–H functionalization strategies, enabling precise derivatization at previously inaccessible positions. For example, electrochemical selenylation methods reported in 2023 allowed regioselective modifications at the C3 position, demonstrating the scaffold’s adaptability to modern synthetic techniques. The 2,8-dimethyl variant gained attention due to its potential to enhance metabolic stability and binding affinity in drug candidates, as evidenced by its inclusion in recent structure-activity relationship studies.
Nomenclature and Classification of Pyrido[1,2-a]pyrimidin-4-one Derivatives
The IUPAC name 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one reflects its bicyclic structure:
- Pyrido[1,2-a]pyrimidin-4-one : A fusion of pyridine (positions 1–6) and pyrimidine (positions 1’–4’), with the pyrimidine ring contributing the ketone oxygen at position 4.
- Numbering : The pyridine moiety is numbered such that the bridgehead nitrogen occupies position 1, while the pyrimidine ring’s ketone group resides at position 4 (Figure 1).
- Substituents : Methyl groups at positions 2 (pyridine ring) and 8 (pyrimidine ring) distinguish this derivative from simpler analogs.
Derivatives are classified based on substitution patterns:
Structural Features of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The 2,8-dimethyl derivative exhibits distinct structural properties:
- Ring fusion : The planar bicyclic system creates a conjugated π-system, with bond lengths of 1.34 Å (C2–N1) and 1.45 Å (C4–O) as determined by X-ray crystallography in related compounds.
- Tautomerism : The 4H-keto form dominates in solution, stabilized by intramolecular hydrogen bonding between N1 and the ketone oxygen.
- Substituent effects :
Table 1 : Key Structural Parameters of this compound
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₁₀H₁₀N₂O |
| Molecular weight | 174.20 g/mol |
| Tautomeric preference | 4H-keto form (>95% in CDCl₃) |
| Dipole moment | 3.8 Debye (calculated) |
This compound in Contemporary Research
Recent studies highlight three key areas of interest:
- Anticancer activity : Methyl groups at C2/C8 improve membrane permeability, enabling interaction with kinase ATP-binding pockets. Preliminary assays show IC₅₀ values of 12 µM against breast cancer cell lines.
- Catalyst design : The dimethylated scaffold serves as a ligand in palladium-catalyzed cross-couplings, with turnover numbers exceeding 10⁴ in Suzuki-Miyaura reactions.
- Materials science : Incorporation into organic semiconductors enhances electron mobility (µₑ = 0.8 cm²/V·s) due to extended conjugation.
Methodological Paradigms in Pyrido[1,2-a]pyrimidin-4-one Studies
Synthetic approaches to this compound include:
A. Thermal cyclization
- Protocol : Heating 2-amino-6-methylpyridine with dimethyl malonate at 260°C in diphenyl ether yields the core structure (68% yield).
- Mechanism : Decarboxylative ring closure via a six-membered transition state.
B. Electrochemical synthesis
- Conditions : Pt electrodes, nBu₄NPF₆ electrolyte, 5V potential in MeCN at 60°C.
- Advantage : Oxidant-free method prevents over-oxidation of methyl groups.
C. Heteropolyacid catalysis
- Catalyst : Al₃PW₁₂O₄₀ enables room-temperature synthesis with 94% yield.
- Scope : Tolerates electron-withdrawing substituents on the pyridine ring.
Table 2 : Comparison of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Functional Group Tolerance |
|---|---|---|---|
| Thermal cyclization | 68 | 260 | Low |
| Electrochemical | 94 | 60 | High |
| Heteropolyacid | 94 | 25 | Moderate |
Properties
IUPAC Name |
2,8-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-12-9(5-7)11-8(2)6-10(12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBLIOCWDIEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785656 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to form the desired pyrido[1,2-a]pyrimidinone structure.
Another method involves the use of phosphorous oxychloride (POCl3) as a cyclizing agent. In this approach, 2-aminopyridine is reacted with a suitable carbonyl compound in the presence of POCl3, leading to the formation of the pyrido[1,2-a]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction solvents, and purification techniques are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[1,2-a]pyrimidinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrido[1,2-a]pyrimidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,8-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Halogenated Derivatives
Key Differences :
Aryl- and Heteroaryl-Substituted Derivatives
Key Differences :
Piperazine and Morpholino Derivatives
Key Differences :
Deuterated and Isotope-Labeled Derivatives
Key Differences :
Biological Activity
2,8-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and research findings.
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- CAS Number : 30247-64-4
The unique substitution pattern of the compound contributes to its chemical reactivity and biological profile.
Anticancer Properties
Research has indicated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a derivative of this compound showed a of 150 nM in a BoNT/A LC enzyme assay and demonstrated effectiveness in motor neuron cell-based assays with an IC50 value of 17 µM .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SCC9 (oral cancer) | 17 | Induces apoptosis |
| Compound B | MCF7 (breast cancer) | 22 | Cell cycle arrest |
| Compound C | A549 (lung cancer) | 15 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance its antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. This includes:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes implicated in disease pathways.
- Receptor Modulation : It modulates receptors associated with cell signaling pathways, leading to altered cellular responses.
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer effects of a derivative of this compound on SCC9 tumor cells. The results demonstrated a significant increase in apoptotic cell death as evidenced by flow cytometry assays showing increased annexin V positivity and DNA fragmentation .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant growth inhibition at concentrations as low as 10 µg/mL, indicating potential for development into therapeutic agents for bacterial infections .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods:
Q & A
Q. What are common synthetic strategies for preparing 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives?
The synthesis typically involves C–H bond functionalization or cross-coupling reactions . For example:
- Metal-free sulfenylation/selenylation using iodine as a catalyst enables selective functionalization at the C-3 position of the pyridopyrimidinone core. This method tolerates halogen substituents (e.g., –F, –Cl) at the C-6 position, which are useful for late-stage derivatization .
- Suzuki-Miyaura cross-coupling with 7-chloro-3-iodo derivatives under microwave heating yields monoarylated compounds at the 3-position .
- Thorpe-Ziegler isomerization can generate intermediates like 2-(3-amino-5-phenylaminothiazolo-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one from 2-chloromethyl precursors .
Q. How is the structural integrity of this compound confirmed experimentally?
- Spectroscopic techniques : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to verify regiochemistry and substituent placement. For example, the methyl groups at C-2 and C-8 produce distinct splitting patterns in ¹H-NMR .
- X-ray crystallography resolves steric effects caused by bulky substituents (e.g., naphthyl diselenides) and confirms the bicyclic scaffold’s planarity .
Q. What biological activities are associated with the pyrido[1,2-a]pyrimidin-4-one scaffold?
This scaffold exhibits multifunctional bioactivity :
- Aldose reductase inhibition : Derivatives with hydroxyl/catechol moieties at C-2 or C-6 show submicromolar activity, critical for diabetic neuropathy research .
- SHP2 inhibition : 2,8-Dimethyl variants act as allosteric inhibitors of SHP2, a therapeutic target in cancer and spinal injury .
- Antioxidant properties : Catechol-substituted derivatives exhibit radical scavenging activity, useful in oxidative stress studies .
Advanced Research Questions
Q. How can regioselectivity challenges in C–H functionalization be addressed for this scaffold?
- Radical pathway modulation : Mechanistic studies using radical scavengers (e.g., TEMPO) confirm that sulfenylation/selenylation proceeds via a thiyl/selenyl radical intermediate. Electron-deficient substrates (e.g., –CF₃) enhance reactivity due to stabilized radical species .
- Steric and electronic tuning : Substituents at C-2 (e.g., methyl vs. phenyl) influence steric accessibility at C-3. Halogens at C-6 improve selectivity for late-stage diversification .
Q. What structure-activity relationships (SAR) govern the bioactivity of 2,8-dimethyl derivatives?
- Hydroxyl group positioning : Introduction of –OH at C-6 or C-9 enhances aldose reductase inhibition by forming hydrogen bonds with the enzyme’s catalytic residues (e.g., Tyr48) .
- Methyl group effects : The 2,8-dimethyl configuration improves metabolic stability and membrane permeability compared to non-methylated analogs, as shown in SHP2 inhibitor studies .
- Side-chain elongation : Lengthening the C-2 side chain (e.g., benzyl vs. methyl) reduces activity, likely due to steric clashes in the enzyme’s binding pocket .
Q. How can contradictory reactivity data in sulfenylation reactions be resolved?
- Substituent electronic effects : Electron-withdrawing groups (e.g., –F) on thiols increase reaction yields by stabilizing radical intermediates, whereas electron-donating groups (e.g., –OMe) promote disulfide dimerization, reducing efficiency .
- Catalyst optimization : Increasing iodine stoichiometry (1.5–2.0 eq.) improves yields for challenging substrates (e.g., ortho-bromo thiols) by enhancing radical generation .
Q. What experimental approaches validate mechanistic hypotheses for radical vs. ionic pathways?
- Radical trapping : Use of 1,1-diphenylethylene or BHT suppresses reactivity, confirming radical involvement. Isotopic labeling (e.g., deuterated solvents) can further distinguish pathways .
- Control reactions : Exclusion of iodine or persulfate eliminates product formation, ruling out ionic mechanisms .
Q. How can computational methods enhance the design of novel derivatives?
- Docking simulations : Molecular docking into aldose reductase (PDB: 1AH3) or SHP2 (PDB: 5EHP) predicts binding modes and guides substituent placement. For example, catechol derivatives align with the ALR2 hydrophobic pocket .
- DFT calculations : Predict regioselectivity in C–H activation by analyzing frontier molecular orbitals (FMOs) and transition-state energies .
Q. What strategies optimize catalytic systems for cross-coupling reactions?
Q. How can analytical challenges in purity assessment be mitigated?
- HPLC-MS hyphenation : Combines separation with mass verification to detect trace impurities (e.g., disulfide byproducts in sulfenylation) .
- Stability studies : Accelerated degradation under acidic/oxidative conditions identifies labile functional groups (e.g., –SeAr) for formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
